molecular formula C10H14F3N3O2S B6644522 2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid

2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid

Cat. No.: B6644522
M. Wt: 297.30 g/mol
InChI Key: DULLACYGUBNKRZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid is a synthetic organic compound with significant interest in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid typically involves multi-step reactions starting from readily available starting materials. One common route is the condensation of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with 2-ethyl-2-bromoacetic acid in the presence of a base, followed by hydrolysis and purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch or continuous flow processes, depending on the required scale. Optimized conditions, such as temperature, pressure, and solvents, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: It can also be reduced under specific conditions, although the trifluoromethyl group provides resistance to many reducing agents.

  • Substitution: The amine group allows for substitution reactions, where the thiadiazole ring can participate in nucleophilic or electrophilic substitutions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products: Depending on the reaction conditions, products may include various substituted thiadiazole derivatives, oxidized analogs, or reduced forms.

Scientific Research Applications

This compound finds applications across several fields:

  • Chemistry: Used as a building block for synthesizing other complex molecules.

  • Biology: Investigated for its potential as an antimicrobial agent.

  • Medicine: Studied for its anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid is largely attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes involved in metabolic pathways, modulate receptor activity, and disrupt microbial cell walls.

Comparison with Similar Compounds

  • 2-Ethyl-2-[[[5-(fluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid

  • 2-Ethyl-2-[[[5-(methyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid

Uniqueness: Compared to its analogs, the trifluoromethyl group in 2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid imparts greater lipophilicity and metabolic stability, which enhances its biological activity and pharmacokinetic profile.

Conclusion

This compound is a compound of considerable interest due to its unique chemical properties and diverse applications in research and industry. Its synthesis, reactivity, and biological activities make it a valuable subject of study for advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

2-ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2S/c1-3-9(4-2,7(17)18)5-14-8-16-15-6(19-8)10(11,12)13/h3-5H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLACYGUBNKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1=NN=C(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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